Cas no 54695-80-6 (2-Hydroxy-4-(2-hydroxyethyl)phenyl β-D-glucopyranoside)
54695-80-6 structure
Product Name:2-Hydroxy-4-(2-hydroxyethyl)phenyl β-D-glucopyranoside
Número CAS:54695-80-6
MF:C14H20O8
Megavatios:316.303805351257
CID:1593427
PubChem ID:6453057
Update Time:2025-05-24
2-Hydroxy-4-(2-hydroxyethyl)phenyl β-D-glucopyranoside Propiedades químicas y físicas
Nombre e identificación
-
- 2-hydroxy-4-(2-hydroxyethyl)phenyl beta-D-glucopyranoside
- Hydroxytyrosol 4-O-glucoside
- 2-Hydroxy-4-(2-hydroxyethyl)phenyl-beta-D-glucopyranoside
- Hydroxytyrosol 4-beta-D-glucoside
- beta-D-Glucopyranoside, 2-hydroxy-4-(2-hydroxyethyl)phenyl-
- 2-Hydroxy-4-(2-hydroxyethyl)phenyl hexopyranoside
- (2S,3R,4S,5S,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- 2-Hydroxy-4-(2-hydroxyethyl)phenyl β-D-glucopyranoside
- DTXSID50969991
- NCGC00386029-01_C14H20O8_2-Hydroxy-4-(2-hydroxyethyl)phenyl beta-D-glucopyranoside
- (2S,3R,4S,5S,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- NCGC00386029-01
- SCHEMBL3300991
- AKOS030531255
- CHEBI:181056
- (2S,3R,4S,5S,6R)-2-(2-Hydroxy-4-(2-hydroxyethyl)phenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 54695-80-6
-
- Renchi: 1S/C14H20O8/c15-4-3-7-1-2-9(8(17)5-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-2,5,10-20H,3-4,6H2/t10-,11-,12+,13-,14-/m1/s1
- Clave inchi: JVOQYXVFJHETKK-RKQHYHRCSA-N
- Sonrisas: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1C=CC(CCO)=CC=1O
Atributos calculados
- Calidad precisa: 316.115818
- Masa isotópica única: 316.115818
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 6
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 5
- Complejidad: 341
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -1.3
- Superficie del Polo topológico: 140
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.5±0.1 g/cm3
- Punto de ebullición: 613.5±55.0 °C at 760 mmHg
- Punto de inflamación: 324.8±31.5 °C
- índice de refracción: 1.65
- Presión de vapor: 0.0±1.9 mmHg at 25°C
2-Hydroxy-4-(2-hydroxyethyl)phenyl β-D-glucopyranoside Información de Seguridad
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:4℃条件下存储,-4℃条件下存储更佳
2-Hydroxy-4-(2-hydroxyethyl)phenyl β-D-glucopyranoside PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H24930-5 mg |
2-hydroxy-4-(2-hydroxyethyl)phenyl beta-D-glucopyranoside |
54695-80-6 | 5mg |
¥4160.0 | 2021-09-09 | ||
| TargetMol Chemicals | TN5727-5 mg |
Hydroxytyrosol 4-O-glucoside |
54695-80-6 | 98% | 5mg |
¥ 9,100 | 2023-07-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H24930-5mg |
2-hydroxy-4-(2-hydroxyethyl)phenyl beta-D-glucopyranoside |
54695-80-6 | ,98.0% | 5mg |
¥4160.0 | 2023-09-07 | |
| TargetMol Chemicals | TN5727-5mg |
Hydroxytyrosol 4-O-glucoside |
54695-80-6 | 5mg |
¥ 9100 | 2024-07-20 |
2-Hydroxy-4-(2-hydroxyethyl)phenyl β-D-glucopyranoside Literatura relevante
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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